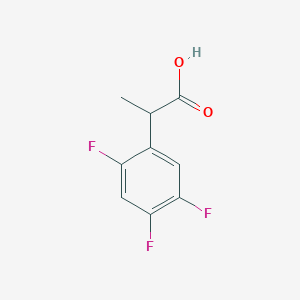
2-(2,4,5-Trifluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trifluorophenyl)propanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trifluorophenyl)propanoic acid typically involves multiple steps. One common method starts with the reaction of 2,4,5-trifluoronitrobenzene with diethyl malonate under basic conditions to form an intermediate. This intermediate undergoes hydrolysis, acidification, and decarboxylation to yield 2,4,5-trifluorophenylacetic acid. Further reactions, including reduction and diazotization, lead to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using readily available raw materials and catalysts. The process typically includes steps such as halogenation, cyanation, and hydrolysis, which are optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(2,4,5-Trifluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, the carboxylic acid group within the compound can interact with metal clusters, passivating deep-energy-level defects in materials such as perovskites . Additionally, the compound’s structure allows it to mimic certain biological molecules, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,4,5-Trichlorophenoxy)propanoic acid (Fenoprop): This compound is similar in structure but contains chlorine atoms instead of fluorine.
2,4,5-Trifluorophenylacetic acid: This compound shares the trifluorophenyl group but has an acetic acid moiety instead of a propanoic acid group.
Uniqueness
2-(2,4,5-Trifluorophenyl)propanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-(2,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O2/c1-4(9(13)14)5-2-7(11)8(12)3-6(5)10/h2-4H,1H3,(H,13,14) |
InChI Key |
UYNUOAGSTDJYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















